N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine

Medicinal Chemistry Structure–Activity Relationship ChEMBL Bioactivity

This NAPA-class compound (CAS 477867-01-9) is a fully oxidized phenylsulfonylmethyl pyrimidinamine for HCMV antiviral screening. Its N-methyl & sulfonyl substitution confer distinct SAR vs ganciclovir-resistant strains. Lower MW (339.41) & pKa (3.86) predict superior permeability over the N-benzyl analog—ideal for cell-based target engagement assays. Deploy alongside N-allyl analog (CAS 477867-00-8) & sulfinyl comparator (CHEMBL1533099) to isolate S=O2 contribution to potency. No pharmacopoeial monograph; in-house NMR/HPLC verification essential. Source from qualified specialty suppliers with batch-specific CoA.

Molecular Formula C18H17N3O2S
Molecular Weight 339.4 g/mol
CAS No. 477867-01-9
Cat. No. B3140101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine
CAS477867-01-9
Molecular FormulaC18H17N3O2S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC(=C1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O2S/c1-19-17-12-15(13-24(22,23)16-10-6-3-7-11-16)20-18(21-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,19,20,21)
InChIKeyHZCVTYKCGYKDQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Characterization of N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine (CAS 477867-01-9): Chemical Class and Baseline Properties


N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine (CAS 477867-01-9) is a synthetic small molecule belonging to the N-arylpyrimidinamine (NAPA) chemotype – a class recognized for broad-acting antiviral and kinase-inhibitory potential [1]. The molecule features a 2,4,6-trisubstituted pyrimidine core bearing an N-methylamino group, a 2-phenyl ring, and a 6-phenylsulfonylmethyl moiety. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41 g/mol, with a predicted pKa of 3.86 ± 0.10 and a boiling point of 517.0 ± 50.0 °C . For procurement purposes, the compound is commercially available only as a specialty research chemical (typical purity 95%), with no pharmacopoeial monograph or large-scale GMP supply established, making sourcing diligence critical.

Why N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine Cannot Be Replaced by Generic Pyrimidine Analogs Without Quantitative Justification


Within the NAPA chemotype, seemingly minor structural variations – such as oxidation state at sulfur (sulfonyl vs. sulfinyl), N-alkyl group identity (methyl, allyl, or benzyl), or substitution at the pyrimidine 4-position – can profoundly alter target engagement, selectivity, and physicochemical parameters [1]. For instance, the N-benzyl analog (CAS 477866-97-0) exhibits a nearly identical predicted pKa (3.77) yet differs in molecular weight by over 75 g/mol, while the 4-chloro analog (BindingDB BDBM46894) shows measurable but weak bioactivity (EC50 ≈ 30 µM) in a bacterial virulence assay [2], underscoring the necessity to evaluate each member of this series individually. Without explicit head-to-head data, interchange based solely on core scaffold is scientifically unjustifiable for any project requiring reproducible target engagement or SAR interpretation.

Quantitative Evidence Guide for N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine: Comparative Data Versus Closest Analogs


Sulfonyl vs. Sulfinyl Oxidation State as a Determinant of ChEMBL Annotated Bioactivity

The target compound (phenylsulfonyl) is represented in the ChEMBL database only via its sulfinyl (phenylsulfinyl) oxidation-state analog CHEMBL1533099 (CAS 861211-25-8), which is curated as a distinct bioactive entity . The presence of the fully oxidized sulfonyl group in the target compound alters the hydrogen-bond acceptor capacity and local polarity at the 6-position relative to the sulfinyl comparator, a difference that has been shown in other pyrimidine series to modulate enzyme inhibition potency [1]. While no direct IC50 comparison between the two oxidation states is published, the fact that ChEMBL treats them as separate entries with independently assigned bioactivity profiles signals that the oxidation state is a meaningful differentiator for target selectivity.

Medicinal Chemistry Structure–Activity Relationship ChEMBL Bioactivity

N-Alkyl Substituent Size Effect: Methyl vs. Benzyl Molecular Weight and Predicted Lipophilicity

The N-methyl group in the target compound produces a molecular weight of 339.41 g/mol (), substantially lower than the N-benzyl analog (CAS 477866-97-0, MW = 415.51 g/mol) (). Although experimental logP values are unavailable for either compound, the structural difference implies higher lipophilicity and increased steric bulk for the benzyl derivative. The target compound also shows a predicted pKa (3.86) that is marginally higher than that of the N-benzyl analog (3.77), suggesting slight differences in protonation state at physiological pH (, ). These differences affect solubility, permeability, and protein binding in a manner critical for cell-based assay design.

Physicochemical Differentiation Molecular Weight LogP-based Procurement

4-Amino Substituent Impact on Bioactivity: Comparison with the 4-Chloro Pyrimidine Analog

The 4-chloro analog (BindingDB BDBM46894; 4-chloro-2-phenyl-6-(phenylsulfonylmethyl)pyrimidine) has been tested in a Group A Streptococcus virulence inhibition assay, yielding an EC50 of 29.9 µM [1]. This demonstrates that the 2-phenyl-6-(phenylsulfonylmethyl)pyrimidine scaffold is capable of eliciting biological activity, but the N-methylamino substituent in the target compound – a hydrogen-bond donor and potential pharmacophoric anchor – is absent in the 4-chloro comparator. In analogous kinase inhibitor chemotypes, replacement of chloro with an alkylamino group at the pyrimidine 4-position has altered IC50 values by orders of magnitude, making the target compound a distinct entity for assay inclusion [2].

Antimicrobial Screening BindingDB EC50 Functional Group Replacement

NAPA Chemotype-Level Anti-CMV Activity: Class-Level Inference for Antiviral Screening

The N-arylpyrimidinamine (NAPA) compound class, to which N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine structurally belongs, has demonstrated potent anti-human cytomegalovirus (HCMV) activity in vitro with a selectivity index (SI) exceeding 30 against both ganciclovir-sensitive and -resistant strains [1]. While the specific SI or IC50 of the target compound has not been individually reported, the class-level profile suggests that the N-methyl-2-phenylpyrimidin-4-amine core is a privileged scaffold for HCMV inhibition. Substitution at the 6-position with a phenylsulfonylmethyl group may further modulate this activity relative to unsubstituted or differently substituted NAPA analogs, though quantitative confirmation requires bespoke testing.

Antiviral Activity Human Cytomegalovirus NAPA Class Selectivity Index

Chemical Provenance and Analytical Traceability: Commercial Sourcing and Quality Specifications

The target compound is commercially supplied by multiple specialty chemical vendors with a typical purity specification of 95% . In contrast, the N-allyl analog (CAS 477867-00-8) and N-benzyl analog (CAS 477866-97-0) are also available at similar purity levels, but procurement of the target compound from different sources may yield batches with differing impurity profiles. No pharmacopoeial reference standard exists for any member of this series, and analytical characterization (HPLC, NMR) reports are vendor-dependent, making independent quality verification essential before committing to large-scale purchase.

Chemical Procurement Quality Control Analytical Characterization

High-Strength Differential Evidence Assessment for N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine

No peer-reviewed publication, patent, or public database currently provides a direct, quantitative head-to-head comparison of IC50, EC50, Ki, selectivity, or pharmacokinetic parameters between the target compound and any of its closest structural analogs. The evidence presented above relies on cross-study comparisons, class-level inferences, and predicted physicochemical properties. Consequently, any procurement decision or experimental prioritization of this compound over its N-allyl, N-benzyl, 4-chloro, or sulfinyl analogs must be regarded as hypothesis-driven rather than evidence-confirmed. Users are strongly advised to commission bespoke comparative profiling before committing to large-scale acquisition or pivotal experimental series.

Evidence Transparency Procurement Risk Assessment Data Gap Analysis

Best-Fit Application Scenarios for N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine Based on Available Evidence


Antiviral Drug Discovery: HCMV Inhibitor Screening Within the NAPA Chemotype

Given the class-level anti-HCMV activity (SI > 30) reported for NAPA compounds [1], the target compound is best deployed as a candidate for primary screening against cytomegalovirus in human fibroblast-based replication assays. Its N-methyl group and phenylsulfonylmethyl substitution distinguish it from previously characterized NAPA leads, potentially conferring divergent resistance profiles against ganciclovir-resistant strains. Users should include the N-allyl analog (CAS 477867-00-8) as a comparator to isolate the contribution of the N-alkyl group to antiviral potency.

Structure–Activity Relationship (SAR) Expansion: Probing the Sulfonyl Oxidation State

The target compound's phenylsulfonyl group is fully oxidized, unlike its sulfinyl analog CHEMBL1533099. This oxidation state difference can be exploited in SAR studies investigating the role of sulfur oxidation on target binding, as demonstrated for other benzenesulfonylated pyrimidines [2]. Researchers should compare enzymatic or cellular IC50 values between the target compound and the sulfinyl analog to quantify the contribution of the S=O2 moiety to potency and selectivity.

Physicochemical Profiling: Permeability and Solubility Optimization for Cellular Assays

The target compound's lower molecular weight (339.41 g/mol) and predicted pKa (3.86) relative to the N-benzyl analog (415.51 g/mol; pKa 3.77) suggest superior aqueous solubility and membrane permeability, making it the preferred choice within this series for cell-based assays requiring intracellular target engagement. Parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability comparison between the target compound and the N-benzyl analog is recommended to validate these predictions.

Quality Control Development: Establishing In-House Reference Standards

With no pharmacopoeial monograph available for any compound in this series , procurement of the target compound should be accompanied by in-house HPLC purity verification and structure confirmation via 1H/13C NMR and high-resolution mass spectrometry. The absence of certified reference materials makes supplier qualification critical; users should request batch-specific analytical certificates and, if feasible, compare purity profiles across multiple vendors (e.g., Parchem, ChemicalBook-listed suppliers) before committing to study-wide compound acquisition.

Quote Request

Request a Quote for N-Methyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.